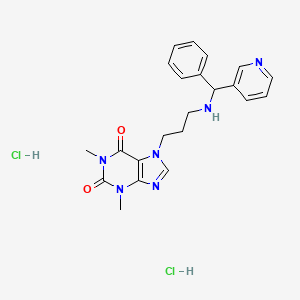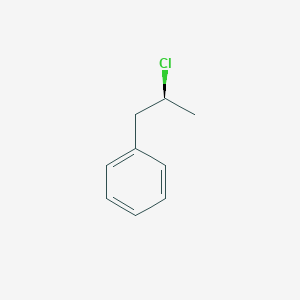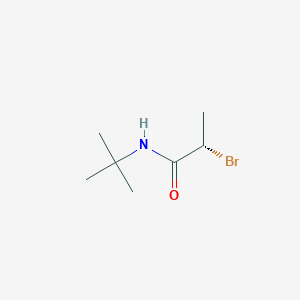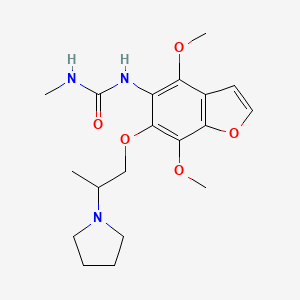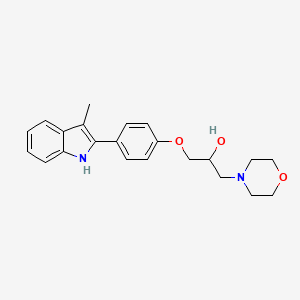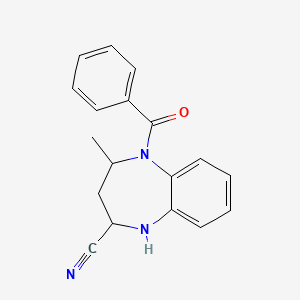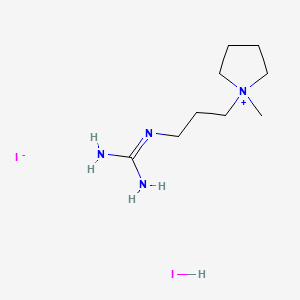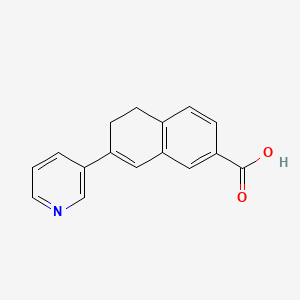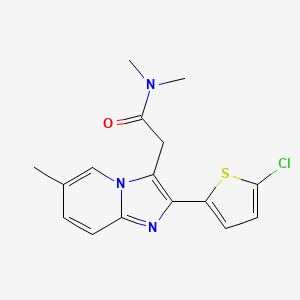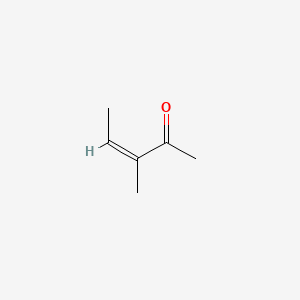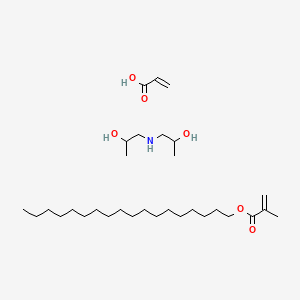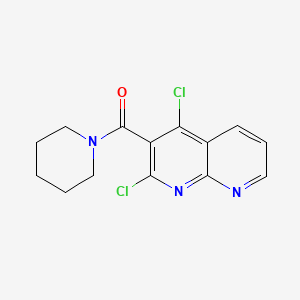
Piperidine, 1-((2,4-dichloro-1,8-naphthyridin-3-yl)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-((2,4-dichloro-1,8-naphthyridin-3-yl)carbonyl)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a 1,8-naphthyridine moiety, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .
Métodos De Preparación
The synthesis of Piperidine, 1-((2,4-dichloro-1,8-naphthyridin-3-yl)carbonyl)- involves several steps. One common method for synthesizing 1,8-naphthyridines, which is a key component of the compound, includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . These methods are efficient and can produce high yields of the desired product.
Análisis De Reacciones Químicas
Piperidine, 1-((2,4-dichloro-1,8-naphthyridin-3-yl)carbonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include NaN3 or Me3SiN3 under microwave irradiation, which can lead to the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . The reaction proceeds via cycloaddition–ring expansion with rearrangement, resulting in high yields and selectivity .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used for the development of potential drugs due to its biological activity . It has been studied for its anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . Additionally, it finds applications in materials science, such as in the development of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .
Mecanismo De Acción
The mechanism of action of Piperidine, 1-((2,4-dichloro-1,8-naphthyridin-3-yl)carbonyl)- involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may interact with DNA or specific proteins involved in cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Piperidine, 1-((2,4-dichloro-1,8-naphthyridin-3-yl)carbonyl)- can be compared with other piperidine derivatives and naphthyridine-containing compounds. Similar compounds include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,8-naphthyridine moiety, which imparts distinct biological and chemical properties .
Propiedades
Número CAS |
126567-73-5 |
|---|---|
Fórmula molecular |
C14H13Cl2N3O |
Peso molecular |
310.2 g/mol |
Nombre IUPAC |
(2,4-dichloro-1,8-naphthyridin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H13Cl2N3O/c15-11-9-5-4-6-17-13(9)18-12(16)10(11)14(20)19-7-2-1-3-8-19/h4-6H,1-3,7-8H2 |
Clave InChI |
CETVCYJNVSNKGD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2=C(N=C3C(=C2Cl)C=CC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


